molecular formula C4H7BrO2 B144282 (S)-2-Bromobutanoic acid CAS No. 32659-49-7

(S)-2-Bromobutanoic acid

Cat. No. B144282
CAS RN: 32659-49-7
M. Wt: 167 g/mol
InChI Key: YAQLSKVCTLCIIE-VKHMYHEASA-N
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Description

(S)-2-Bromobutanoic acid is a brominated carboxylic acid derivative that is of interest in organic synthesis. It is related to other 2-bromoalkanoic acids, such as bromoacetic, 2-bromopropionic, and 2-bromobutyric acid, which are used in various chemical reactions to produce a range of compounds .

Synthesis Analysis

The synthesis of compounds related to (S)-2-Bromobutanoic acid has been explored in several studies. For instance, 2-bromo-4-chlorophenyl-2-bromobutanoate was synthesized from 2-bromo-4-chlorophenol and 2-bromobutanoyl bromide using pyridine as a catalyst . Additionally, (2S)- and (2R)-2-Amino-4-bromobutanoic acid were prepared from N-Boc-glutamic acid α tert-butyl ester, employing Barton’s radical decarboxylation to transform the γ-carboxylic group into a bromide . Another synthesis method for 2-bromobutane, which is structurally similar to (S)-2-Bromobutanoic acid, involved the reaction of sodium bromide and isobutyl alcohol with concentrated sulfuric acid .

Molecular Structure Analysis

The molecular structure of (S)-2-Bromobutanoic acid and its derivatives is characterized by the presence of a bromine atom, which significantly influences their reactivity and properties. The study of 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives included an analysis of their electronic properties through Frontier molecular orbital analysis, non-linear optical properties, and molecular electrostatic potential studies .

Chemical Reactions Analysis

Chemical reactions involving (S)-2-Bromobutanoic acid derivatives have been documented. The free radical addition of 2-bromoalkanoic acids to alkenes, catalyzed by benzoyl peroxide, leads to the formation of 4-alkanolides . The Suzuki cross-coupling reaction is another example, where 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives were synthesized with moderate to good yields . These reactions demonstrate the versatility of (S)-2-Bromobutanoic acid in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-2-Bromobutanoic acid derivatives are influenced by the presence of the bromine atom. The study involving 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives provided insights into their reactivity and electronic properties, which are crucial for understanding their behavior in various chemical environments . The synthesis of 2-bromobutane provided additional information on the optimal reaction conditions and yield, which are important for practical applications .

Scientific Research Applications

  • Biochemical Applications

    • Application : Carboxylic acids, such as succinic acid, are precursors of many important, large-volume industrial chemicals and consumer products . They are commonly used in protective and physiological processes, including in the healing of wounds and burns, in tissue regeneration, for cell differentiation, morphogenesis, angiogenesis, and inflammation .
    • Methods : Succinic acid is produced by microbial strains capable of producing succinic acid to high final concentrations . The average molecular weight (Mw) can influence the physico-chemical properties of HA .
    • Results : The development of microbial strains and fermentation processes for their uses has led to the commercialization of several technologies for the fermentation-based production of succinic acid .
  • Industrial Applications

    • Application : Carboxylic acids are used in the synthesis of amides . They are also used in the production of biodegradable deicing compounds and solvents .
    • Methods : One methodology in which microwave irradiation was used in the amidation reaction has proven to be an efficient synthesis of amides .
    • Results : The development of processes for recovery and purification of succinic acid from fermentation broths were simultaneously established along with new applications of succinic acid .
  • Hard-Soft Acid-Base Principle

    • Application : The hard-soft acid-base (HSAB) principle is a conceptual tool for thinking about patterns of Lewis acid-base reactivity . It stems from the recognition that some Lewis acids and bases seem to have a natural affinity for one another .
    • Methods : The HSAB principle explains chemical interactions in terms of frontier orbitals and the interactions between charged groups as electrons are donated from a base to an acid .
    • Results : The HSAB principle helps address questions about the degree to which each mode of explanation best explains the bonding in a given system .
  • Acid Strength

    • Application : Understanding the difference between strong acids and weak acids is fundamental for both students and professionals alike . Strong acids are known for their ability to completely dissociate in water, making them a pivotal topic in chemical reactions and laboratory experiments .
    • Methods : When you mix a strong acid with water, it will completely dissociate into its ions (H+ and an anion) . From a quantitative perspective, strong acids have a small logarithmic constant (pKa) and a large acid dissociation constant (Ka) .
    • Results : The larger the Ka and the smaller the pKa, the stronger the acid .
  • Industrial Processes

    • Application : About 20% of carboxylic acids are used in the chemical industry for the production of detergents, synthetic resins, dyestuffs, pharmaceuticals, petroleum catalysts, insecticides, and antifreeze, as well as in various processes such as oil well acidicizing, aluminium reduction, paper sizing, water treatment .
    • Methods : The specific methods of application vary depending on the specific process and the type of carboxylic acid used .
    • Results : The use of carboxylic acids in these processes contributes significantly to the production of a wide range of industrial products .
  • Pharmaceutical Industry
    • Application : Carboxylic acids are used in the synthesis of a wide range of pharmaceuticals . They can act as bioisosteres for esters and amides, besides offering a wide variety of options for derivatization .
    • Methods : The specific methods of application vary depending on the specific drug being synthesized and the type of carboxylic acid used .
    • Results : The use of carboxylic acids in these processes contributes significantly to the production of a wide range of pharmaceutical products .

properties

IUPAC Name

(2S)-2-bromobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO2/c1-2-3(5)4(6)7/h3H,2H2,1H3,(H,6,7)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQLSKVCTLCIIE-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40186332
Record name alpha-Bromobutyric acid, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40186332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Bromobutanoic acid

CAS RN

32659-49-7
Record name alpha-Bromobutyric acid, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032659497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Bromobutyric acid, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40186332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .ALPHA.-BROMOBUTYRIC ACID, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XK125R6KHN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

136 g of methylbromacetate and 3.5 g of azo-bis-isobutyronitrile are charged at 20° C. into a rotary stainless steel autoclave of capacity 0.27 lit provided with a heating jacket and a thermocouple, after which ethylene is added with stirring until the pressure in the autoclave reaches 40 gage atm. Then, within 20 minutes, the temperature in the autoclave is brought to 100° C., and the stirring is carried on at the latter temperature until the pressure ceases to drop, which takes approximately 2 to 3 hours. The remaining ethylene is allowed to escape. The telomerizate (129 g) is subjected to fractional distillation under vacuum, the unreacted methylbromacetate (101 g) being distilled off at a temperature of 80 to 83° C. and a residual pressure of 80 mm Hg. The remaining telomer mixture (27 g) is subjected to fractional distillation in a fractionating column at a residual pressure of 10 mm Hg to yield 14g of methyl ester of γ -bromobutyric acid (35 percent in terms of the reacted methylbromacetate) having a boiling point of 75° to 78° C./10 mm Hg or 124° C./100 mm Hg. The distillation residue (9 g, or 18 percent in terms of the reacted methylbromacetate) is methyl ester of ε-bromocaproic acid having a boiling point of 116° C./12 mm Hg.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
E Brenna, FG Gatti, A Manfredi, D Monti… - … Process Research & …, 2012 - ACS Publications
Enoate reductases belonging to the Old Yellow Enzyme (OYE) family were employed to develop a biocatalysed approach to methyl (S)-2-bromobutanoate, a key intermediate for the …
Number of citations: 74 pubs.acs.org
K Koh, T Durst - The Journal of Organic Chemistry, 1994 - ACS Publications
Optically active-hydroxy acids and esters are important and versatile building blocks in organic synthesis. 1 Various methods havebeen developed for their preparation. These methods …
Number of citations: 55 pubs.acs.org
J Nam, S Lee, KY Kim, YS Park - Tetrahedron letters, 2002 - Elsevier
Dynamic resolution of N-methyl pseudoephedrine α-bromo esters in nucleophilic substitution reaction with trityl thiol has been successfully used for the asymmetric preparation of α-…
Number of citations: 25 www.sciencedirect.com
HS Toogood, NS Scrutton - Current opinion in chemical biology, 2014 - Elsevier
Highlights • Old Yellow Enzymes are primarily used for biocatalytic hydrogenations. • Medium chain dehydrogenase/reductases can substitute for OYEs. • Unsaturated ester reduction …
Number of citations: 151 www.sciencedirect.com
JH Hutchinson, D Riendeau, C Brideau… - Journal of medicinal …, 1994 - ACS Publications
Leukotriene biosynthesis inhibitors have potential as new therapies for asthma and inflammatory diseases. The recently disclosed thiopyrano [2, 3, 4-cd] indole class of 5-lipoxygenase (…
Number of citations: 20 pubs.acs.org
T Knaus, HS Toogood, NS Scrutton - Green Biocatalysis, 2016 - Wiley Online Library
Ene‐reductases (ERs) from the old yellow enzyme (OYE) family are flavin‐dependent enzymes that catalyze the asymmetric reduction of electronically activated carbon–carbon double …
Number of citations: 27 onlinelibrary.wiley.com
W Gaffield, WG Galetto - Tetrahedron, 1971 - Elsevier
CD, ORD and UV properties are reported for seventeen α-chloro and α-bromo alkyl carboxylic acids, with alkyl groups varying from Me to t-Bu. Two CD bands are present in the n → π* …
Number of citations: 48 www.sciencedirect.com
D Zhu, L Hua - Quality Living Through Chemurgy and Green …, 2016 - Springer
Chemical processes are vital for the manufacturing of goods that meet the human’s growing needs; on the other hand, they have resulted in increasing air pollution and environmental …
Number of citations: 5 link.springer.com

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